molecular formula C5H10N2O2 B1215430 Dimethylmalonimidate CAS No. 51534-05-5

Dimethylmalonimidate

Cat. No.: B1215430
CAS No.: 51534-05-5
M. Wt: 130.15 g/mol
InChI Key: AQVMGRVHEOWKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylmalonimidate (DMM) is a diimidoester cross-linking agent characterized by two imidate functional groups separated by a single methylene bridge (R–(CH₂)₁–R) . It reacts selectively with the ε-amino groups of lysine residues in proteins, forming intermolecular cross-links while preserving native protein properties due to its moderate chain length and specificity . DMM is widely used in enzyme stabilization, tissue fixation, and membrane cross-linking applications. For example, in biocatalysis, DMM forms Cross-Linked Enzyme Aggregates (CLEAs) that enhance thermal stability , while in histology, it serves as an alternative to glutaraldehyde for preserving ultrastructure in electron microscopy .

Properties

CAS No.

51534-05-5

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

dimethyl propanediimidate

InChI

InChI=1S/C5H10N2O2/c1-8-4(6)3-5(7)9-2/h6-7H,3H2,1-2H3

InChI Key

AQVMGRVHEOWKRT-UHFFFAOYSA-N

SMILES

COC(=N)CC(=N)OC

Canonical SMILES

COC(=N)CC(=N)OC

Synonyms

dimethylmalondiimidate
dimethylmalonimidate

Origin of Product

United States

Comparison with Similar Compounds

Diimidoesters share a common structure (R–(CH₂)ₙ–R) but differ in chain length (n), which critically impacts their cross-linking efficiency, thermal stability enhancement, and suitability for specific applications. Below, DMM is compared to dimethylsuccinimidate (n=2), dimethylglutarimidate (n=3), dimethyladipimidate (n=4), dimethylsuberimidate (n=5), and glutaraldehyde (a non-imidate cross-linker).

Structural and Functional Differences

Table 1: Structural Properties and Cross-Linking Efficiency

Compound Chain Length (n) Cross-Linking Efficiency (% Insoluble Protein) Selectivity for Lysine
Dimethylmalonimidate 1 16% High
Dimethylsuccinimidate 2 Not reported High
Dimethylglutarimidate 3 Not reported High
Dimethyladipimidate 4 74% High
Dimethylsuberimidate 5 92.1% High
Glutaraldehyde N/A 74–90% Low

Key Observations :

  • Chain Length and Cross-Linking Efficiency : Longer-chain diimidoesters (e.g., dimethylsuberimidate, n=5) achieve higher protein insolubility (92.1%) compared to DMM (16%) due to their ability to bridge distant lysine residues .
  • Selectivity : Diimidoesters are more selective for lysine than glutaraldehyde, which reacts indiscriminately with amines, sulfhydryls, and other nucleophilic groups .

Table 2: Thermal Stability Enhancement in CLEAs

Compound Enzyme Stabilized Thermal Stability Improvement (vs. Free Enzyme)
This compound Glucoamylase >2-fold increase in half-life
Dimethylsuccinimidate Glucoamylase >2-fold increase in half-life
Dimethylglutarimidate Glucoamylase >2-fold increase in half-life

Key Observations :

  • Despite its lower cross-linking efficiency, DMM significantly improves enzyme thermal stability, suggesting that shorter chains may minimize steric hindrance to active sites while still stabilizing the enzyme structure .
Performance in Tissue Fixation
  • DMM vs. Glutaraldehyde : DMM-fixed tissues exhibit dilated Golgi saccules and smooth endoplasmic reticulum compared to glutaraldehyde, which induces tighter cross-links but may distort native structures .
  • DMM vs. Longer-Chain Diimidoesters : Dimethylsuberimidate (n=5) outperforms DMM in rendering proteins insoluble (92.1% vs. 16%) but may over-stabilize membranes, reducing permeability in applications like glomerular basement membrane studies .
Membrane Cross-Linking

DMM is used in gas-separation membranes to selectively cross-link lysine-rich domains, enhancing mechanical stability without compromising permeability . Longer-chain diimidoesters (e.g., dimethyladipimidate) are preferred for applications requiring denser networks .

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